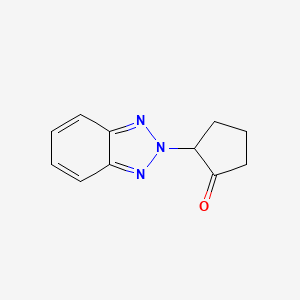

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one

Description

Properties

IUPAC Name |

2-(benzotriazol-2-yl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-11-7-3-6-10(11)14-12-8-4-1-2-5-9(8)13-14/h1-2,4-5,10H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSGFNQXLKEWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)N2N=C3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one typically involves the reaction of benzotriazole with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated benzotriazole derivatives.

Scientific Research Applications

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation due to ultraviolet light exposure.

Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.

Medicine: Explored for its potential use in photoprotection in dermatological applications.

Industry: Utilized in the production of UV-resistant materials, including plastics, paints, and adhesives.

Mechanism of Action

The primary mechanism by which 2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one exerts its effects is through the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby preventing the UV light from causing chemical degradation of the material it is protecting. This mechanism is particularly useful in preventing the photodegradation of polymers and other materials exposed to sunlight .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogues include:

1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one (CAS: 305851-08-5)

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

(a) Benzotriazole Isomerism

- The target compound uses the 2H-benzotriazol-2-yl group, whereas 1-(1H-benzotriazol-1-yl)-5-chloropentan-2-one employs the 1H-benzotriazol-1-yl isomer. Positional isomerism affects electronic distribution and steric interactions.

(b) Functional Group Modifications

- The 4-fluorophenyl group in 3-(2H-benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one introduces electron-withdrawing effects, which could stabilize the molecule in photochemical applications .

Biological Activity

Overview

2-(2H-1,2,3-Benzotriazol-2-yl)cyclopentan-1-one is a benzotriazole derivative with potential applications in various fields, including chemistry, biology, and medicine. This compound has gained attention due to its unique structural properties and biological activities.

- Molecular Formula : C12H11N3O

- Molecular Weight : 201.22 g/mol

- CAS Number : 516519-34-9

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole with cyclopentanone under basic conditions. Common methods include:

- Reagents : Sodium hydroxide as a base.

- Solvents : Ethanol or methanol.

- Conditions : Elevated temperatures to ensure complete conversion .

The primary mechanism by which this compound exerts its biological effects is through the absorption of ultraviolet (UV) light. The benzotriazole moiety effectively absorbs UV radiation and dissipates the energy as heat, thereby preventing UV-induced chemical degradation in materials and biological systems .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit a range of antimicrobial properties. For instance:

- Compounds similar to this compound have shown moderate antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis.

| Compound | Activity | Tested Strains |

|---|---|---|

| 4c | Analgesic | - |

| 15a | Antimicrobial | E. coli, B. subtilis |

Anti-inflammatory Properties

Studies have shown that certain benzotriazole derivatives possess anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases .

Photoprotection

Due to its ability to absorb UV light, this compound is being explored for its potential use in dermatological applications as a photoprotective agent. It may help prevent skin damage caused by UV exposure .

Study on Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated various benzotriazole derivatives for their antimicrobial properties. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial activity compared to smaller analogs. Specifically, derivatives with substituents like cyano-biphenyl showed significant efficacy against Candida albicans and Aspergillus niger .

In Vitro Testing on Protozoan Parasites

Another research highlighted the effectiveness of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The study found that these compounds inhibited parasite growth in a dose-dependent manner, suggesting potential for treating parasitic infections .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | Benzotriazole Derivative | UV Stabilizer |

| 2-(2H-Benzotriazol-2-yl)-4-methylphenol | Benzotriazole Derivative | Antimicrobial |

The unique cyclopentanone structure of this compound may confer distinct physical and chemical properties compared to other benzotriazole derivatives, influencing its solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.